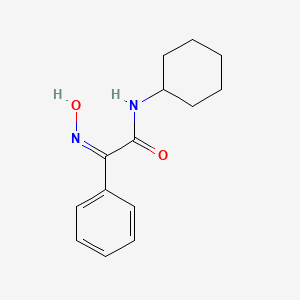
(2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-CYCLOHEXYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl group, a hydroxyimino group, and a phenylacetamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-CYCLOHEXYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE typically involves the reaction of cyclohexylamine with benzoyl chloride to form N-cyclohexylbenzamide. This intermediate is then treated with hydroxylamine hydrochloride under basic conditions to introduce the hydroxyimino group, resulting in the formation of the target compound .
Industrial Production Methods
While specific industrial production methods for (2Z)-N-CYCLOHEXYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-CYCLOHEXYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines or hydroxylamines.
Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
(2Z)-N-CYCLOHEXYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-N-CYCLOHEXYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid: Similar in having a hydroxyimino group but differs in the presence of a chlorophenyl group instead of a cyclohexyl group.
(2E)-2-(N-hydroxyimino)-1,2-diphenylethan-1-ol: Shares the hydroxyimino group but has a different overall structure with a diphenylethanol backbone.
Uniqueness
(2Z)-N-CYCLOHEXYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is unique due to its combination of a cyclohexyl group and a phenylacetamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(2Z)-N-cyclohexyl-2-hydroxyimino-2-phenylacetamide |
InChI |
InChI=1S/C14H18N2O2/c17-14(15-12-9-5-2-6-10-12)13(16-18)11-7-3-1-4-8-11/h1,3-4,7-8,12,18H,2,5-6,9-10H2,(H,15,17)/b16-13- |
InChI Key |
XKDPIUCQIMUFJU-SSZFMOIBSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=N\O)/C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















